Cas no 60223-52-1 (2,7,10,15-tetramethoxydibenzo[g,p]chrysene)
60223-52-1 structure
Product Name:2,7,10,15-tetramethoxydibenzo[g,p]chrysene
CAS No:60223-52-1
MF:C30H24O4
MW:448.509168624878
CID:1622980
PubChem ID:43237
Update Time:2025-04-21
2,7,10,15-tetramethoxydibenzo[g,p]chrysene Chemical and Physical Properties
Names and Identifiers
-
- 2,7,10,15-tetramethoxydibenzo[g,p]chrysene
- 3,6,11,14-TETRAMETHOXYDIBENZO[G,P]CHRYSENE
- DTXSID90208972
- 3,6,11,14-TETRAMETHOXY-DIBENZO(G,P)CHRYSENE
- 60223-52-1
- DIBENZO(g,p)CHRYSENE, 3,6,11,14-TETRAMETHOXY-
- BRN 2185177
- 4,11,17,24-tetramethoxyhexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1,3,5,7,9,11,13,15(20),16,18,21(26),22,24-tridecaene
- 3,6,11,14-Tetramethoxydibenzo(g,p)chrysene
-
- Inchi: 1S/C30H24O4/c1-31-17-5-9-21-22-10-6-19(33-3)15-27(22)30-28-16-20(34-4)8-12-24(28)23-11-7-18(32-2)14-26(23)29(30)25(21)13-17/h5-16H,1-4H3
- InChI Key: AXASTMHSWNALDT-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C2C3C=CC(=CC=3C3C4C=C(C=CC=4C4C=CC(=CC=4C=3C2=C1)OC)OC)OC
Computed Properties
- Exact Mass: 448.16752
- Monoisotopic Mass: 448.16745924g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 34
- Rotatable Bond Count: 4
- Complexity: 583
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.1
- Topological Polar Surface Area: 36.9Ų
Experimental Properties
- Density: 1.1057 (rough estimate)
- Boiling Point: 517.23°C (rough estimate)
- Refractive Index: 1.6400 (estimate)
- PSA: 36.92
2,7,10,15-tetramethoxydibenzo[g,p]chrysene Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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